molecular formula C22H26N4O2S B2406721 1-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole CAS No. 1234941-44-6

1-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole

Cat. No.: B2406721
CAS No.: 1234941-44-6
M. Wt: 410.54
InChI Key: SPWDRMYOAFKOTP-UHFFFAOYSA-N
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Description

1-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole is a complex organic compound with a unique structure that combines several functional groups

Scientific Research Applications

1-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Preparation Methods

The synthesis of 1-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:

    Formation of the benzimidazole core: This step typically involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the piperazine ring: The benzimidazole core is then reacted with piperazine, often in the presence of a base such as potassium carbonate, to form the piperazinyl-benzimidazole intermediate.

    Sulfonylation: The intermediate is then sulfonylated using a sulfonyl chloride derivative of 5,6,7,8-tetrahydronaphthalene, typically in the presence of a base like triethylamine.

    Methylation: Finally, the compound is methylated using a methylating agent such as methyl iodide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the sulfonyl group, yielding the corresponding amine and sulfonic acid.

Mechanism of Action

The mechanism of action of 1-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting cellular signaling pathways. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

1-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole can be compared with similar compounds such as:

    1-methyl-2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole: This compound has a phenyl group instead of the tetrahydronaphthalene group, which may affect its binding affinity and biological activity.

    1-methyl-2-(4-(benzylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole: The presence of a benzyl group can influence the compound’s solubility and pharmacokinetic properties.

    1-methyl-2-(4-(naphthylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole: The naphthyl group provides a different steric and electronic environment, potentially altering the compound’s reactivity and interactions.

Properties

IUPAC Name

1-methyl-2-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-24-21-9-5-4-8-20(21)23-22(24)25-12-14-26(15-13-25)29(27,28)19-11-10-17-6-2-3-7-18(17)16-19/h4-5,8-11,16H,2-3,6-7,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWDRMYOAFKOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC5=C(CCCC5)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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